
N-(4-Cyanooxan-4-YL)-3-(4-propoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Cyanooxan-4-YL)-3-(4-propoxyphenyl)propanamide, also known as CX-5461, is a small molecule inhibitor that has been found to selectively target RNA polymerase I transcription. RNA polymerase I is responsible for the transcription of ribosomal RNA (rRNA), which is critical for the production of ribosomes and protein synthesis. CX-5461 has been found to be effective in inhibiting the growth of cancer cells, particularly those that are dependent on ribosome biogenesis for their survival.
科学的研究の応用
Inhibition of Enzymes
Research has shown that compounds related to cyanamide, such as N-cyanooxan derivatives, can inhibit enzymes like aldehyde dehydrogenase, which plays a role in alcohol metabolism. For instance, cyanamide is effective in treating alcoholism presumably because it inhibits aldehyde dehydrogenase, suggesting potential applications of related compounds in medical research (Deitrich, Troxell, & Worth, 1976).
Herbicidal Activity
Compounds with propanamide groups have been studied for their herbicidal activity in agricultural settings. For example, propanil N-(3,4-dichlorophenyl)propanamide is used as a post-emergent herbicide in paddy rice cultivation, highlighting the potential of similar compounds in managing weeds in agricultural systems (Perera, Burleigh, & Davis, 1999).
Chemical Synthesis and Reactivity
The synthesis and reactivity of N-allenyl cyanamides, which are structurally related to the compound , have been explored for their utility in chemical synthesis. These compounds can undergo various reactions, including hydroarylation and cycloaddition, to produce a range of cyanamide products (Ayres et al., 2018).
Material Enhancement
Compounds containing cyanate ester groups have been investigated for their ability to enhance the thermal stability of materials. For instance, mesoporous poly(cyanate ester) frameworks featuring silsesquioxane nanoparticles have shown high thermal stabilities and char yields, indicating their usefulness in developing thermally stable materials (Chen et al., 2019).
特性
IUPAC Name |
N-(4-cyanooxan-4-yl)-3-(4-propoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-2-11-23-16-6-3-15(4-7-16)5-8-17(21)20-18(14-19)9-12-22-13-10-18/h3-4,6-7H,2,5,8-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXWYCLRWLRVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)NC2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanooxan-4-YL)-3-(4-propoxyphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

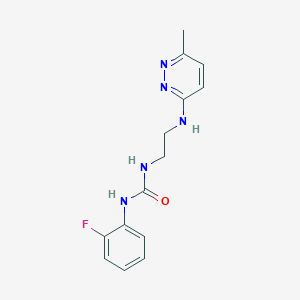
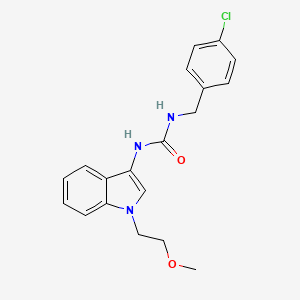
![(3Ar,7aR)-2-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid;hydrochloride](/img/structure/B3000068.png)
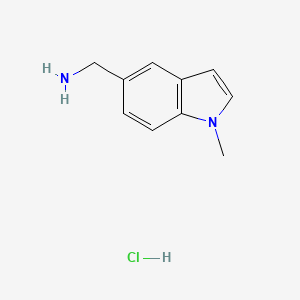
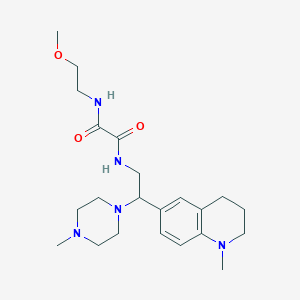
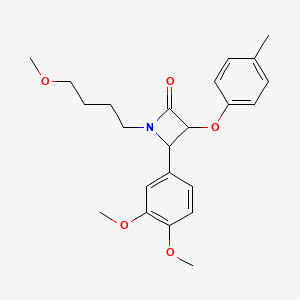
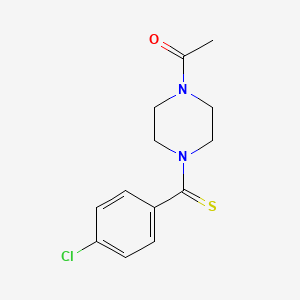
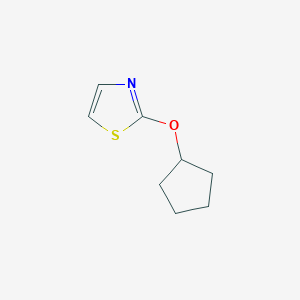
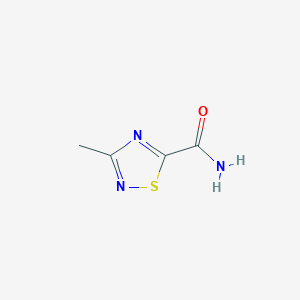
![6-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid](/img/structure/B3000082.png)

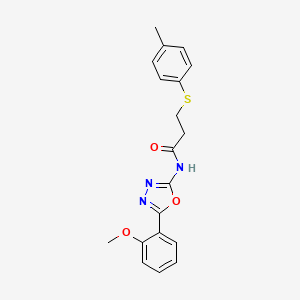
![Ethyl 2-[(1-methyltriazole-4-carbonyl)amino]acetate](/img/structure/B3000086.png)
